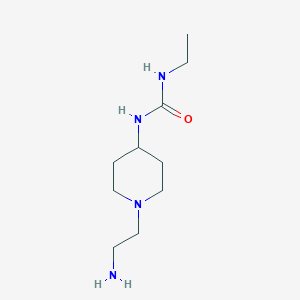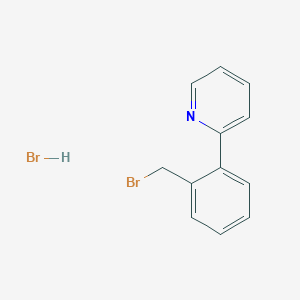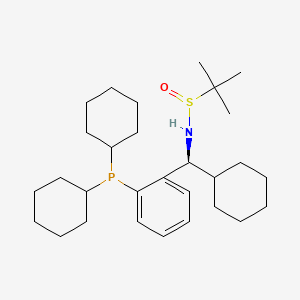
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide is a complex organic compound with a unique structure that includes an aminophenyl group, a dimethylaminoethyl group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide typically involves multiple steps. One common method is the reaction of 3-nitroaniline with 2-(dimethylamino)ethyl chloride in the presence of a base to form the intermediate compound, which is then reduced to the corresponding amine. The final step involves the reaction of the amine with methanesulfonyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in biochemical assays or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Aminophenyl)-3-[2-(dimethylamino)ethyl]urea
- 1-(3-Aminophenyl)-3-[2-(dimethylamino)ethyl]-5-hydroxyimidazolidine-2,4-dione
- 1-(3-Aminophenyl)ethanone
Uniqueness
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H21N3O2S |
|---|---|
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
1-(3-aminophenyl)-N-[2-(dimethylamino)ethyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C12H21N3O2S/c1-14(2)7-8-15(3)18(16,17)10-11-5-4-6-12(13)9-11/h4-6,9H,7-8,10,13H2,1-3H3 |
Clave InChI |
JPPYWAQWBXRQHG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)S(=O)(=O)CC1=CC(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



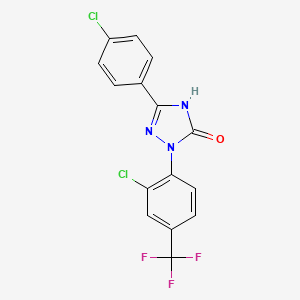
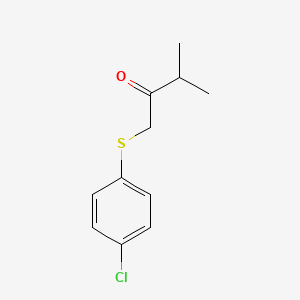
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)

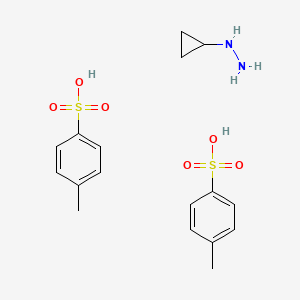
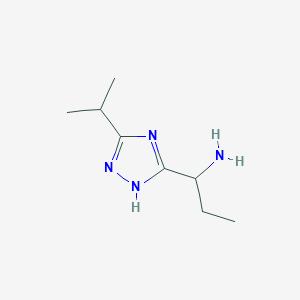
![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
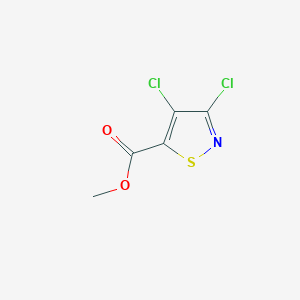
![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
